molecular formula C12H9Cl2N3O B10798327 6-chloro-N-(5-chloro-2-methylphenyl)pyrazine-2-carboxamide

6-chloro-N-(5-chloro-2-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B10798327
M. Wt: 282.12 g/mol
InChI Key: IQKLDOUABSLOBP-UHFFFAOYSA-N
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Description

OSM-S-229 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration.

Preparation Methods

The synthesis of OSM-S-229 involves constructing the thienopyrimidine scaffold. One of the synthetic routes includes the use of chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Chemical Reactions Analysis

OSM-S-229 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.

    Addition: Reactions with nucleophiles such as amines or alcohols can add functional groups to the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of OSM-S-229 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

OSM-S-229 is structurally similar to other aminothienopyrimidine compounds, such as OSM-S-106. it has unique properties that make it more effective against Plasmodium falciparum. The presence of specific functional groups in OSM-S-229 enhances its binding affinity and selectivity for the target enzyme .

Similar compounds include:

  • OSM-S-106
  • TCMDC-135294
  • ML901

These compounds share a similar scaffold but differ in their functional groups and overall activity profiles.

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

6-chloro-N-(5-chloro-2-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H9Cl2N3O/c1-7-2-3-8(13)4-9(7)17-12(18)10-5-15-6-11(14)16-10/h2-6H,1H3,(H,17,18)

InChI Key

IQKLDOUABSLOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl

Origin of Product

United States

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